molecular formula C2H6N4 B148788 2-Azidoethylamine CAS No. 87156-40-9

2-Azidoethylamine

Cat. No.: B148788
CAS No.: 87156-40-9
M. Wt: 86.1 g/mol
InChI Key: CSTIZSQKHUSKHU-UHFFFAOYSA-N
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Description

2-Azidoethylamine is an organic compound with the molecular formula C₂H₆N₄. It is a colorless liquid with a strong ammonia-like odor. This compound is known for its reactivity due to the presence of both an azide group and an amine group, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

2-Azidoethylamine has a wide range of applications in scientific research:

Safety and Hazards

When handling 2-Azidoethylamine, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The chemical should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidoethylamine can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium azide in water. The reaction mixture is stirred at 80°C overnight. The resulting product is then neutralized with a basic solution, such as potassium hydroxide, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Azidoethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various azido derivatives.

    Reduction Reactions: Ethylenediamine.

    Cycloaddition Reactions: Triazole derivatives.

Mechanism of Action

The mechanism of action of 2-Azidoethylamine involves its reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azide group, which makes the adjacent carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an azide group and an amine group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-azidoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4/c3-1-2-5-6-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTIZSQKHUSKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236153
Record name Ethylamine, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87156-40-9
Record name 2-Azidoethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87156-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087156409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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